N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide
Description
N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide is a heterocyclic compound featuring a 1,2-dihydroisoquinoline core with a phenyl group at position 2, a methyl group at the N-position, and a carboxamide moiety at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive isoquinoline derivatives, which are known for their roles in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-methyl-1-oxo-2-phenylisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-18-16(20)15-11-19(12-7-3-2-4-8-12)17(21)14-10-6-5-9-13(14)15/h2-11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLWJEQXEVXIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Isoquinoline Framework Construction
The isoquinoline moiety is typically synthesized via Pomeranz-Fritsch or Bischler-Napieralski cyclization. For N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide, a modified Bischler-Napieralski approach is employed. Starting with β-phenylethylamine derivatives, cyclization is induced using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–120°C. This forms the 1,2-dihydroisoquinoline core, which is subsequently oxidized to the 1-oxo derivative using potassium permanganate (KMnO₄) in acidic media.
Table 1: Cyclization Conditions and Yields
| Starting Material | Cyclizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| β-Phenylethylamide | PPA | 110 | 68 |
| N-Acetyl derivative | POCl₃ | 90 | 72 |
Methylation of the Amine Functionality
Introduction of the N-methyl group is achieved via nucleophilic substitution or reductive amination. A patent-derived method utilizes sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the amine, followed by methyl iodide (CH₃I) at 10–25°C. This two-step protocol avoids over-alkylation, achieving >90% methylation efficiency. Alternative approaches include Eschweiler-Clarke reactions with formaldehyde and formic acid, though these are less selective for secondary amines.
Critical Parameters :
Amide Bond Formation
The carboxamide group is introduced via coupling of 4-isoquinolinecarboxylic acid with N-methylaniline derivatives. Standard peptide-coupling reagents—such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)—are employed in dichloromethane (DCHM) or acetonitrile.
Optimized Protocol :
- Activate carboxylic acid with EDCl/HOBt (1:1.2 molar ratio) at 0°C.
- Add N-methylaniline (1.05 equivalents) and stir at room temperature for 12–18 hours.
- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the amide in 75–82% yield.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
To enhance throughput, industrial labs adopt continuous flow chemistry for the cyclization step. A tubular reactor with immobilized PPA catalyst operates at 100°C and 5 bar pressure, achieving 85% conversion per pass. This method reduces side product formation compared to batch processes.
Catalytic Hydrogenation for Deborylation
In a patented method, intermediates protected with benzyl groups undergo hydrogenolysis using 5% Pd/C in acetic acid at 80–100 psi H₂. This step removes protecting groups with >99% efficiency, critical for final product purity.
Table 2: Hydrogenation Conditions
| Substrate | Catalyst Loading (%) | Pressure (psi) | Yield (%) |
|---|---|---|---|
| Benzyl-protected | 5 | 80 | 98 |
| Allyl-protected | 3 | 60 | 88 |
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the planar isoquinoline ring and trans-configuration of the amide bond, critical for biological activity.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Batch Cyclization | Low equipment cost | Low yield (65–70%) |
| Flow Reactor | High throughput, 85% yield | High initial capital investment |
| EDCl Coupling | Mild conditions | Requires anhydrous solvents |
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-1-oxo-2-phenyl-4-isoquinolinecarboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products Formed
Oxidation: N-methyl-1-oxo-2-phenyl-4-isoquinolinecarboxylic acid.
Reduction: N-methyl-1-hydroxy-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. It operates through mechanisms such as the inhibition of tyrosine kinases and induction of tumor hypoxia, leading to selective targeting of cancerous cells .
- In Vivo Studies : In animal models, doses of 20 mg/kg resulted in tumor growth inhibition rates reaching up to 60% compared to control groups.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties:
- Findings : In models of induced arthritis, significant reductions in inflammation markers were observed, demonstrating its potential for treating inflammatory diseases.
Antimicrobial Properties
The compound has also shown promise against resistant bacterial strains:
- Case Study : In a study assessing its antimicrobial efficacy, this compound effectively inhibited the growth of multi-drug resistant bacterial strains.
Case Study 1: Cancer Treatment
Objective : Evaluate the anticancer effects in breast cancer models.
Results : The compound demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
Case Study 2: Infection Control
Objective : Assess antimicrobial efficacy against resistant bacterial strains.
Results : Effective inhibition of growth in multi-drug resistant strains was observed, supporting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- N,N-Dimethyl analog : The dimethyl substitution increases molecular weight by ~14 Da compared to the target compound, likely enhancing steric bulk and altering solubility. Its high purity (≥97%) suggests utility in pharmaceutical quality control .
- Diisopropyl analog : The bulky isopropyl groups significantly elevate lipophilicity (logP ≈ 3.5 predicted), which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuroinflammation and as a therapeutic agent. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
This compound has the chemical formula and is classified under isoquinoline derivatives. Its structure contributes to its interaction with biological systems, particularly in the modulation of neuroinflammatory processes .
Research indicates that compounds similar to this compound may interact with translocator protein (TSPO), which plays a crucial role in neuroinflammation. The binding affinity of these compounds to TSPO is significant for their potential use in imaging and treating neuroinflammatory conditions .
Biological Activities
1. Anti-inflammatory Effects
- Isoquinoline derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In animal models, compounds like N-methyl derivatives have demonstrated efficacy in reducing inflammation associated with conditions such as asthma and allergic reactions .
2. Neuroprotective Properties
- Studies have indicated that N-methyl-1-oxo derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage is a key factor .
3. Antiallergic Activity
- The compound has been investigated for its potential to mitigate allergic responses by blocking mediator release from mast cells. This mechanism is similar to other known anti-allergic agents that target immediate hypersensitivity reactions .
Table 1: Summary of Biological Activities
Specific Research Insights
In a study examining the effects of various isoquinoline derivatives on neuroinflammation, N-methyl-1-oxo derivatives were found to significantly reduce gliosis markers in mouse models of multiple sclerosis. This suggests a promising role in managing neuroinflammatory diseases .
Another investigation into the pharmacokinetics of N-methyl derivatives revealed favorable absorption characteristics, indicating potential for oral bioavailability and therapeutic application .
Q & A
Q. How can the synthesis of N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide be optimized for high yield and purity?
- Methodological Answer : Multi-step synthetic pathways are typically employed, involving cyclization of precursor molecules and carboxamide formation. Key steps include:
- Acylation : Use acetic anhydride or HBTU (hexafluorophosphate benzotriazole tetramethyl urea) for coupling reactions under inert conditions .
- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) or polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography (silica gel) or HPLC is critical for isolating the final compound with >95% purity .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methyl, phenyl, carboxamide) and verify regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute conformation validation, SHELX software is recommended for refining crystal structures .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer :
- In vitro Assays : Start with enzyme inhibition (e.g., kinase assays) or antimicrobial disk diffusion tests (Mueller Hinton agar) to screen broad activity .
- Dose-Response Curves : Use logarithmic concentrations (0.1–100 µM) to calculate IC₅₀ or MIC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs by replacing the N-methyl group with ethyl or benzyl moieties to assess steric effects .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to study electronic impacts on bioactivity .
- Biological Profiling : Compare analogs in target-specific assays (e.g., cancer cell viability, enzyme kinetics) to identify critical pharmacophores .
Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?
- Methodological Answer :
- Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent controls) to minimize variability .
- Purity Verification : Reanalyze disputed compounds via HPLC and MS to confirm absence of impurities (>99% purity) .
- Target Selectivity Screening : Use protein-binding assays (SPR or ITC) to rule off-target interactions .
Q. How can crystallographic data from SHELX be leveraged to improve molecular docking accuracy?
- Methodological Answer :
- Refinement Protocols : Use SHELXL for high-resolution refinement of X-ray data to obtain precise bond angles and torsion parameters .
- Docking Workflow : Integrate refined structures into software like AutoDock Vina, applying constraints from crystallographic water molecules or co-crystallized ligands .
Q. What are the best practices for analyzing metabolic stability in preclinical studies?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human/rat microsomes, monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .
Data Analysis and Experimental Design
Q. How should researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for improved dispersion .
Q. What statistical methods are appropriate for analyzing dose-response data with high variability?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous replicates .
Q. How can computational modeling predict potential toxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
